1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine
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Overview
Description
1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine is an organic compound that features both bromine and fluorine substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine typically involves the introduction of bromine and fluorine atoms onto a benzene ring followed by the formation of the ethanamine moiety. One common method involves the bromination of 2-fluorophenyl compounds followed by amination reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether.
Major Products
Substitution: Formation of iodinated or tert-butylated derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of corresponding amines or alcohols.
Scientific Research Applications
1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-2-fluorophenyl)ethanone
- 1-(5-Bromo-2-fluorophenyl)ethanol
- 2-Bromo-5-fluorophenol
Uniqueness
1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C8H8BrF2N |
---|---|
Molecular Weight |
236.06 g/mol |
IUPAC Name |
1-(5-bromo-2-fluorophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H8BrF2N/c9-5-1-2-7(11)6(3-5)8(12)4-10/h1-3,8H,4,12H2 |
InChI Key |
REOUBQQTFCWYIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(CF)N)F |
Origin of Product |
United States |
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